molecular formula C23H44N2O B14659618 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol CAS No. 51023-21-3

2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol

Cat. No.: B14659618
CAS No.: 51023-21-3
M. Wt: 364.6 g/mol
InChI Key: BDXBOHXGLUSDHA-KTKRTIGZSA-N
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Description

2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol is an organic compound belonging to the class of fatty alcohols It is characterized by the presence of an imidazole ring and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol typically involves the reaction of an imidazole derivative with an aliphatic aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imidazole ring. Common reagents used in this synthesis include acid catalysts like sulfuric acid or base catalysts like sodium hydroxide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium dichromate, permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Sulfuric acid, sodium hydroxide

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated imidazole derivatives

Mechanism of Action

The mechanism of action of 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazole ring can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]methanol
  • 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]propane

Uniqueness

Compared to similar compounds, 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol exhibits unique properties due to the presence of the ethanol group, which enhances its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in applications requiring amphiphilic molecules .

Properties

CAS No.

51023-21-3

Molecular Formula

C23H44N2O

Molecular Weight

364.6 g/mol

IUPAC Name

2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol

InChI

InChI=1S/C23H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-24-23(25-22)19-20-26/h9-10,22,26H,2-8,11-21H2,1H3,(H,24,25)/b10-9-

InChI Key

BDXBOHXGLUSDHA-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC1CN=C(N1)CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC1CN=C(N1)CCO

Origin of Product

United States

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